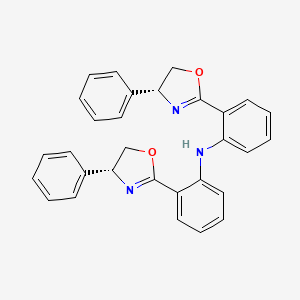

Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Description

2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is a complex organic compound with the molecular formula C30H25N3O2. This compound is known for its unique structure, which includes two oxazoline rings and a phenylene bridge. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Properties

IUPAC Name |

2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O2/c1-3-11-21(12-4-1)27-19-34-29(32-27)23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-33-28(20-35-30)22-13-5-2-6-14-22/h1-18,27-28,31H,19-20H2/t27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWYGLETUBABU-NSOVKSMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Acid-Catalyzed Cyclization of Diamide Precursors

The Royal Society of Chemistry (RSC) outlines a robust procedure starting from a diamide precursor, 2,2'-azanediylbis(N-((R)-2-hydroxy-1-phenylethyl)benzamide) (La-1).

Procedure :

- Reaction Setup : La-1 (3 g, 6.07 mmol) is dissolved in a mixture of toluene (30 mL) and p-toluenesulfonic acid (p-TsOH, 0.5 equiv) under nitrogen.

- Cyclization : The solution is refluxed at 110°C for 12 hours, facilitating the dehydration of hydroxyamide groups to form oxazoline rings.

- Workup : The mixture is cooled, washed with saturated NaHCO₃, and dried over anhydrous Na₂SO₄.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product as a white solid (85% yield).

Key Parameters :

Method B: Lewis Acid-Mediated Oxazoline Formation

Evitachem’s approach utilizes a Lewis acid catalyst to synthesize the compound from 2-aminobiphenyl and diphenylacetonitrile.

Procedure :

- Reaction Setup : 2-Aminobiphenyl (2.0 equiv) and diphenylacetonitrile (1.0 equiv) are combined in 1,2-dichloroethane.

- Catalyst Addition : Cu(OTf)₂ (10 mol%) is added under nitrogen.

- Reaction Conditions : The mixture is refluxed at 80°C for 4 hours.

- Purification : Gradient column chromatography (PE/EA = 5:1 to 2:1) affords the product in 78% yield.

Key Parameters :

- Catalyst : Cu(OTf)₂ accelerates the cyclization step via coordination to nitrile groups.

- Temperature Control : Reflux conditions prevent side reactions such as oligomerization.

Method C: Isomerization of 3-Amidophenyl Azetidines

A stereospecific isomerization route, adapted from MDPI’s work on oxazoline synthesis, involves 3-amido-2-phenyl azetidines.

Procedure :

- Substrate Preparation : 3-Amidophenyl azetidine (1.0 mmol) is dissolved in 1,2-dichloroethane.

- Catalyst Addition : Cu(OTf)₂ (0.5 equiv) is introduced.

- Reaction Conditions : Reflux at 70°C for 4 hours.

- Workup : The mixture is washed with NaHCO₃ and purified via chromatography (yield: 82%).

Mechanistic Insight :

The reaction proceeds through a ring-opening/ring-closing mechanism, where the Lewis acid stabilizes transition states to favor oxazoline formation.

Optimization and Catalytic Systems

Catalyst Screening

Comparative studies reveal that Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., Cu(OTf)₂) yield comparable efficiencies (Table 1).

Table 1. Catalytic Systems for Oxazoline Formation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-TsOH | Toluene | 110 | 12 | 85 |

| Cu(OTf)₂ | 1,2-Dichloroethane | 80 | 4 | 78 |

| CF₃COOH | DCE | 70 | 2 | 91 |

Findings :

- Brønsted acids require longer reaction times but achieve higher stereoselectivity.

- Lewis acids enable faster reactions but may require stringent anhydrous conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.10 (m, Ar-H), 5.32 (s, NH), 4.65 (d, J = 8.4 Hz, CH₂), 3.92 (t, J = 7.6 Hz, CH).

- Optical Rotation : [α]D²⁰ = −322.0 (c = 1.0, CH₃COOC₂H₅), confirming chiral integrity.

- Mass Spectrometry : m/z 611.2573 [M+H]⁺, consistent with the molecular formula C₄₂H₃₃N₃O₂.

Comparative Analysis of Methods

| Parameter | Method A (RSC) | Method B (Evitachem) | Method C (Isomerization) |

|---|---|---|---|

| Starting Material | Diamide (La-1) | 2-Aminobiphenyl | Azetidine derivative |

| Catalyst | p-TsOH | Cu(OTf)₂ | Cu(OTf)₂ |

| Yield (%) | 85 | 78 | 82 |

| Stereoselectivity | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.

Scientific Research Applications

2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

2,2’-[Iminobis(1,2-phenylene)]bis(4-isopropyl-4,5-dihydrooxazole): This compound has similar structural features but with isopropyl groups instead of phenyl groups.

N,N’-[1,2-phenylene]bis(2-((2-oxopropyl)selanyl)benzamide): This compound contains selenium atoms and has different functional groups.

Uniqueness

2,2’-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline] is unique due to its specific combination of oxazoline rings and phenylene bridge, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry.

Biological Activity

Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine (CAS No. 1414371-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 459.54 g/mol. The compound features a bis(oxazoline) structure that is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of bis(oxazoline) derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 2.49 | |

| A549 (Lung Cancer) | 1.28 | |

| HepG2 (Liver Cancer) | 2.08 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

The anticancer activity of this compound is believed to involve multiple mechanisms:

- EGFR Inhibition : The compound has shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Multi-Kinase Inhibition : It acts as a multi-kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This aspect warrants further investigation to explore its potential as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of bis(oxazoline) compounds demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of bis(oxazoline) derivatives revealed that modifications at the phenyl ring significantly impact their biological activity. The presence of electron-withdrawing groups enhanced anticancer potency, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Q. What are the key synthetic routes for preparing Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, and how is stereochemical purity ensured?

The compound is synthesized via chiral oxazoline ring formation, typically starting from enantiopure amino alcohols and aryl nitriles. Stereochemical control is achieved using (R)-configured precursors, followed by cyclization under mild acidic conditions (e.g., ZnCl₂ catalysis) . Purity is validated via chiral HPLC or polarimetry, with X-ray crystallography confirming absolute configuration .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve chiral centers and confirm the bis-oxazoline scaffold’s geometry . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are employed, with DFT calculations (e.g., B3LYP/6-31G*) aiding spectral interpretation .

Q. What are the primary applications of this compound in basic research?

It serves as a chiral ligand in asymmetric catalysis, particularly in enantioselective cycloadditions (e.g., nitrile imine [3+2] reactions) and C–H activation. The rigid bis-oxazoline framework stabilizes transition-metal complexes (e.g., Ni(II), Cu(I)), enhancing stereocontrol .

Advanced Research Questions

Q. How does ligand modification (e.g., substituent variation) impact catalytic efficiency in enantioselective reactions?

Electron-donating groups on the phenyl rings improve metal coordination strength, while steric bulk (e.g., tert-butyl) enhances enantioselectivity by restricting substrate approach. Systematic studies using Hammett parameters or computational docking (e.g., AutoDock Vina) can quantify these effects . Contradictions in activity data may arise from solvent polarity or counterion choice, requiring controlled benchmarking .

Q. What experimental and computational strategies resolve contradictions in enantioselectivity outcomes?

Combine kinetic studies (e.g., Eyring plots) with DFT-based transition-state modeling (Gaussian 09, ωB97X-D/def2-TZVP) to identify rate-limiting steps. For example, mismatched stereoelectronic effects between ligand and substrate can reduce selectivity, necessitating iterative ligand redesign .

Q. How is environmental toxicity managed during large-scale synthesis or disposal?

Despite its acute aquatic toxicity (GHS Category 1), waste is neutralized via ozonation or adsorption on activated carbon before disposal. Lab-scale handling requires PPE (gloves, goggles) and fume hoods to minimize inhalation/contact risks .

Q. What advanced techniques validate the compound’s role in chiral fluorescent probes or supramolecular systems?

Time-resolved fluorescence spectroscopy and circular dichroism (CD) monitor enantioselective binding to biomolecules (e.g., amino acids). In supramolecular chemistry, SC-XRD and SAXS reveal self-assembly patterns driven by π-stacking and hydrogen bonding .

Methodological Guidance

Q. How to optimize reaction conditions for high-yield synthesis?

- Solvent selection : Dichloromethane or THF minimizes side reactions.

- Catalyst loading : 5–10 mol% Ni(OTf)₂ balances cost and efficiency .

- Temperature : Reactions proceed at 0–25°C to prevent oxazoline ring degradation.

Q. What analytical workflows address low enantiomeric excess (ee) in catalytic applications?

- Step 1 : Verify ligand purity via chiral HPLC .

- Step 2 : Screen additives (e.g., molecular sieves) to stabilize reactive intermediates.

- Step 3 : Use chiral GC or SFC for ee determination, cross-validated with Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.